1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine
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Overview
Description
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a thiophene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonylation: The thiophene ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Pyrrolidine Attachment: Finally, the sulfonylated thiophene is reacted with pyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)ethanone: Similar structure but lacks the sulfonyl and pyrrolidine groups.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but with different substituents.
Uniqueness
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine is unique due to the combination of its sulfonyl and pyrrolidine groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-8-7-10(9(2)14-8)15(12,13)11-5-3-4-6-11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOSRTAMDOARSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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